N-Ethylcyclohexanesulfamic acid
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Overview
Description
N-Ethylcyclohexanesulfamic acid is an organic compound with the molecular formula C8H17NO3S. It is a derivative of cyclohexane, where a sulfamic acid group is attached to the cyclohexane ring, and an ethyl group is bonded to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylcyclohexanesulfamic acid typically involves the reaction of cyclohexylamine with ethyl chloroformate, followed by the introduction of a sulfamic acid group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to optimize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use .
Chemical Reactions Analysis
Types of Reactions: N-Ethylcyclohexanesulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Ethylcyclohexanesulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethylcyclohexanesulfamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Cyclohexanesulfamic acid: Lacks the ethyl group, resulting in different chemical properties.
N-Methylcyclohexanesulfamic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: This structural difference makes it distinct from other similar compounds and provides specific advantages in certain chemical and industrial processes .
Properties
CAS No. |
69103-74-8 |
---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
cyclohexyl(ethyl)sulfamic acid |
InChI |
InChI=1S/C8H17NO3S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11,12) |
InChI Key |
MUCHRXAJSKBSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)O |
Origin of Product |
United States |
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